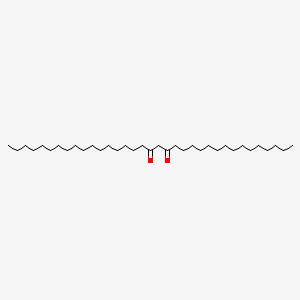![molecular formula C23H26O B14507678 [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene CAS No. 62785-40-4](/img/structure/B14507678.png)
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentenyl Group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Cyclopentylbenzene Formation: This final step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopentyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and advanced materials.
作用機序
The mechanism of action of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene: Unique due to its specific structural arrangement.
Trifluorotoluene: Similar in having a substituted benzene ring but differs in the nature of the substituents and their positions.
Benzotrifluoride: Another compound with a substituted benzene ring, used in different applications due to its distinct properties.
Uniqueness
This compound stands out due to its combination of a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
62785-40-4 |
|---|---|
分子式 |
C23H26O |
分子量 |
318.5 g/mol |
IUPAC名 |
[1-methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene |
InChI |
InChI=1S/C23H26O/c1-24-23(19-12-6-3-7-13-19)17-9-16-22(23)21-15-8-14-20(21)18-10-4-2-5-11-18/h2-7,10-13,22H,8-9,14-17H2,1H3 |
InChIキー |
KRTWILNINZDMAW-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCC1C2=C(CCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
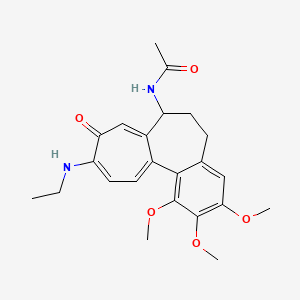
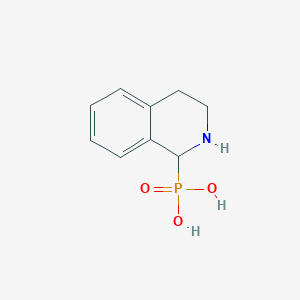

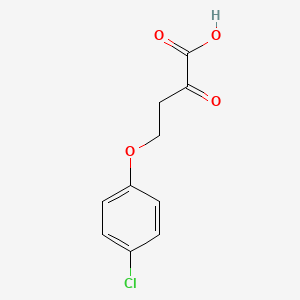
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
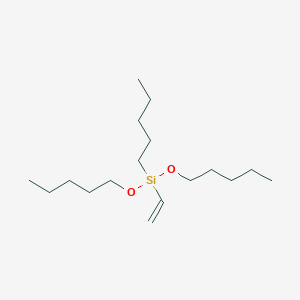
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
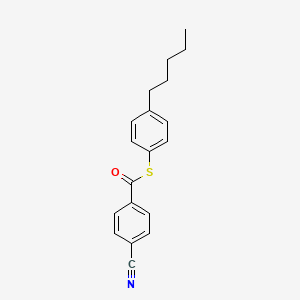

![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
